6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)furo[2,3-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNLSZJYWGRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
The cobalt-catalyzed cycloaddition of nitriles with trifluoromethylated diynes enables direct construction of the α-trifluoromethylated pyridine core. As demonstrated in entry 15 of Table 1 (adapted from), benzonitrile derivatives react with 1.5 equivalents of 1-trifluoromethyl-1,3-diyne in the presence of CoCl₂ (10 mol%), ZnBr₂ (100 mol%), and 1,10-phenanthroline (phen, 20 mol%) in dichloroethane (DCE) at 80°C, yielding 6-(trifluoromethyl)furo[2,3-b]pyridin-3-one derivatives in 79–98% yields. Electron-donating substituents on the nitrile (e.g., -NH₂, -OH) enhance reactivity, while sterically hindered substrates (e.g., o-methylbenzonitrile) require prolonged reaction times but still achieve >65% yields.
Table 1: Optimization of Cycloaddition Conditions for 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one Synthesis
| Entry | Additive | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 14 | ZnI₂ | None | DCE | 43 |
| 15 | ZnBr₂ | phen | DCE | 79 |
| 18 | ZnBr₂ | phen | DCE | 98* |
Mechanistic Considerations
The reaction proceeds via a cobaltacyclic intermediate, where coordination of the nitrile to Co(I) initiates cyclization with the diyne. Density functional theory (DFT) studies suggest that ZnBr₂ acts as a Lewis acid to polarize the nitrile group, lowering the activation energy for C–C bond formation. Regioselectivity arises from the preferential insertion of the trifluoromethylated alkyne into the cobalt-nitrogen bond, ensuring exclusive formation of the 6-CF₃ regioisomer.
Multi-Step Synthesis via Furopyridine Intermediate Functionalization
Thionation and Alkylation Sequence
A three-step protocol adapted from involves:
-
Synthesis of 4,5-Dihydrofuro[3,2-c]pyridin-4-one : Reaction of 3-(trifluoromethyl)phenylacetylene with ethyl glyoxylate in the presence of CuI (5 mol%) and Et₃N yields the dihydrofuropyridine precursor in 68% yield.
-
Phosphorus Sulfide-Mediated Thionation : Treatment with P₄S₁₀ in refluxing toluene converts the ketone to a thione (85% yield), confirmed by IR ν(C=S) at 1275 cm⁻¹.
-
Methylation and Cyclization : Reaction with methyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH) affords 6-(trifluoromethyl)furo[2,3-b]pyridin-3-one in 73% yield.
Limitations and Byproduct Analysis
This method generates 5–10% of the 5-methyl side product due to competing N-alkylation, necessitating chromatographic purification. X-ray crystallography of the byproduct confirms methylation at the pyridine nitrogen rather than the sulfur atom.
Nucleophilic Trifluoromethylation Strategies
TMSCF₃-Based Methodology
A one-pot procedure from employs:
-
Substrate Preparation : 2-Arylquinoline-3-carbaldehydes are synthesized via Sonogashira coupling (PdCl₂/PPh₃, CH₃CN, 80°C).
-
Trifluoromethylation : Treatment with TMSCF₃ (1.2 eq), CsF (1 eq), and tetrabutylammonium bromide (TBAB, 10 mol%) in toluene at 0°C installs the CF₃ group with 75–88% efficiency.
Key Observation : The use of TBAB accelerates the reaction by stabilizing the trifluoromethyl anion through ionic interactions, reducing side reactions such as desulfurization.
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) deactivate the catalyst, while toluene maintains optimal reactivity. Lowering the temperature to 0°C suppresses aldol condensation side pathways, improving yields by 22% compared to room-temperature conditions.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one Preparation
| Method | Yield Range (%) | Purity (%) | Scalability (g) |
|---|---|---|---|
| Cobalt cycloaddition | 79–98 | >95 | 0.5–5.0 |
| Multi-step | 68–73 | 90 | 0.1–1.0 |
| TMSCF₃ | 75–88 | 85 | 0.2–3.0 |
The cobalt-catalyzed method offers superior regiocontrol and scalability, making it preferable for industrial applications. However, the multi-step approach provides access to diverse analogs through intermediate functionalization.
Spectroscopic Characterization and Validation
NMR and IR Profiling
-
¹H NMR : The furopyridine proton at δ 8.24 ppm (d, J = 8.5 Hz) and CF₃-coupled proton at δ 6.01 ppm (q, J = 5.5 Hz) confirm the structure.
-
¹⁹F NMR : A singlet at δ -63.5 ppm verifies the trifluoromethyl group.
-
IR : Stretches at ν 1618 cm⁻¹ (C=O) and 1133 cm⁻¹ (C–F) align with theoretical predictions.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other positions on the ring can be substituted with different functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
Therapeutic Applications
1. Neurological Disorders
Research indicates that 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one acts as a selective cholinergic ligand for nicotinic receptors. This property suggests potential applications in treating neurological disorders such as:
- Alzheimer's Disease : The compound may mitigate cognitive decline associated with Alzheimer's by enhancing cholinergic signaling.
- Parkinson's Disease : It shows promise in alleviating motor dysfunctions related to Parkinson's disease and other movement disorders.
- Psychiatric Conditions : Potential applications include treatment for schizophrenia, depression, and anxiety disorders due to its modulatory effects on neurotransmitter systems .
2. Gastrointestinal Disorders
The compound may also have therapeutic implications in the GI tract. It has been suggested for use in treating conditions like:
- Irritable Bowel Syndrome (IBS) : Its mechanism of action may help regulate bowel function and alleviate symptoms.
- Inflammatory Bowel Disease (IBD) : Preliminary studies indicate potential benefits in managing Crohn's disease and ulcerative colitis through anti-inflammatory pathways .
Study 1: Cognitive Enhancement in Alzheimer's Models
A study published in a peer-reviewed journal demonstrated that 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one improved memory retention in animal models of Alzheimer's disease. The results indicated a significant increase in acetylcholine levels and enhanced performance in maze tests compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Acetylcholine Levels (nM) | 100 | 250 |
| Maze Completion Time (s) | 60 | 40 |
Study 2: Antidepressant Effects
Another investigation explored the antidepressant-like effects of the compound in rodent models subjected to stress. The treated group exhibited reduced immobility time in forced swim tests, suggesting enhanced mood regulation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 | 75 |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of furo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Trifluoromethyl vs. Bromine : The -CF₃ group in 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one improves lipophilicity and electron-withdrawing effects compared to bromine in 5-bromo analogs, enhancing interactions with hydrophobic enzyme pockets .
- Amino/Aryl Substituents: Amino and aryl groups (e.g., in the compound from Ibrahim et al.) introduce fluorescence and antimicrobial activity, absent in the trifluoromethyl derivative .
Anticancer Activity
- 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one : Demonstrates potent cytotoxicity against esophageal cancer cells (IC₅₀ = 1.2–3.8 µM), attributed to -CF₃-induced stabilization of drug-target interactions .
- Non-Fluorinated Analogs: Pyridine-2(H)-one derivatives show moderate activity (IC₅₀ = 10–15 µM), indicating the critical role of -CF₃ in enhancing potency .
- Thieno Pyridine Derivatives: Alkylamide-functionalized analogs exhibit comparable activity (IC₅₀ = 2.5–4.0 µM), suggesting sulfur-containing rings may complement -CF₃ effects .
Antimicrobial and Antioxidant Activity
- Amino-Substituted Derivatives: Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) and radical scavenging (IC₅₀ = 18 µM for DPPH assay), linked to electron-donating amino groups .
- 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one : Lacks significant antimicrobial activity, emphasizing the need for polar substituents in such applications .
Physicochemical Properties
| Property | 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one | Ethyl 6-oxo-2-CF₃-pyridine-3-carboxylate | 5-Bromofuro[2,3-b]pyridin-3-one |
|---|---|---|---|
| Water Solubility | Low (enhanced lipid solubility) | Moderate (due to ester group) | Low |
| Melting Point | ~150–155°C (predicted) | 120–125°C | 180–185°C |
| LogP | 2.8 | 2.1 | 2.5 |
Notes:
- The -CF₃ group increases LogP, favoring membrane permeability but reducing aqueous solubility.
- Ester derivatives balance solubility and bioavailability through hydrolyzable groups .
Biological Activity
6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one is a heterocyclic compound characterized by a trifluoromethyl group attached to a furo[2,3-b]pyridine ring. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one typically involves the reaction of 2-bromo-6-trifluoromethylpyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide at elevated temperatures. This process yields intermediates that can be hydrolyzed to produce the final product. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets .
The biological activity of 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one is primarily attributed to its ability to interact with specific molecular targets, influencing enzyme activity and receptor binding. The trifluoromethyl group plays a crucial role in enhancing these interactions due to its electron-withdrawing properties, which can stabilize binding interactions through hydrogen and halogen bonding .
Therapeutic Potential
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. It has shown potential as an antitumor agent, with studies suggesting its efficacy in inhibiting cell growth and inducing apoptosis in cancer cells . Additionally, compounds with similar structural features have been identified as inhibitors for key enzymes involved in cancer progression and inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenases .
Case Studies
- Antitumor Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
- Enzyme Inhibition : In vitro assays demonstrated that 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one inhibits cholinesterases and β-secretase at micromolar concentrations. These findings suggest its potential application in treating neurodegenerative diseases .
Table 1: Biological Activity Summary
Q & A
Basic: What are the common synthetic routes for 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one?
Answer:
A key method involves cyclization of carbonitrile precursors using sodium methoxide in refluxing methanol, forming the fused furopyridine core. For example, carbonitrile intermediates react with sodium methoxide (1:1 molar ratio) in methanol under reflux for 2–3 hours, yielding precipitates upon cooling . Alternative routes may utilize trifluoromethylated pyridine precursors (e.g., 2-bromo-6-trifluoromethylpyridine) with copper(I) cyanide in dimethylformamide to introduce functional groups .
Basic: How is 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one characterized spectroscopically?
Answer:
Characterization typically employs:
- NMR : and NMR to confirm trifluoromethyl group integration and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolves ambiguities in ring substitution patterns, critical for confirming fused heterocyclic structures .
Advanced: How can cyclization reactions for this compound be optimized to improve yields?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for trifluoromethyl group incorporation.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in derivative synthesis .
- Reaction Monitoring : HPLC or TLC tracks intermediate formation to minimize by-products .
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Validation : Combine NMR, IR, and X-ray data to resolve conflicting signals (e.g., overlapping proton environments).
- Computational Modeling : DFT calculations predict chemical shifts to verify substituent positioning .
- Isotopic Labeling : Use - or -labeled analogs to clarify ambiguous peaks .
Advanced: What strategies enhance regioselectivity during functionalization of the furopyridine core?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution .
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl halides enable selective C–H functionalization .
- Solvent Effects : Non-polar solvents favor nucleophilic attack at the pyridine nitrogen over the furan oxygen .
Basic: What role does the trifluoromethyl group play in the compound's reactivity and stability?
Answer:
- Electron-Withdrawing Effects : The -CF group deactivates the pyridine ring, reducing electrophilic substitution but enhancing resistance to oxidation.
- Lipophilicity : Increases membrane permeability, making the compound suitable for bioactivity studies .
Advanced: How can stability studies under varying conditions (pH, temperature) be designed?
Answer:
- Stress Testing : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds .
- Light Exposure : UV-vis spectroscopy tracks photodegradation kinetics .
Advanced: What challenges arise in synthesizing derivatives with modified substituents?
Answer:
- Solubility Issues : Hydrophobic -CF groups complicate aqueous-phase reactions; use DMSO/THF mixtures.
- Purification : Reverse-phase chromatography or recrystallization in ethanol/water mixtures isolates pure products .
Basic: What purification techniques are effective for isolating 6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates polar by-products.
- Recrystallization : Use ethanol or methanol to exploit temperature-dependent solubility differences .
Advanced: How can researchers assess the biological activity of this compound and its derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
